![molecular formula C7H12N2 B134510 1H-Imidazole, 4-methyl-1-propyl CAS No. 144748-25-4](/img/structure/B134510.png)
1H-Imidazole, 4-methyl-1-propyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole, 4-methyl-1-propyl is a chemical compound used in scientific research for its various properties. It is a heterocyclic organic compound with a molecular formula of C8H12N2. This compound is known for its unique structure and properties that make it useful in various scientific applications.
Wissenschaftliche Forschungsanwendungen
1H-Imidazole, 4-methyl-1-propyl has various scientific research applications. It is used as a ligand in coordination chemistry, where it forms complexes with metal ions. These complexes are used in catalysis and other chemical reactions. It is also used in the synthesis of other organic compounds, such as pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1H-Imidazole, 4-methyl-1-propyl is not well understood. However, it is known to interact with biological molecules such as proteins and enzymes. It is believed to act as a chelating agent, forming complexes with metal ions in enzymes and proteins. This interaction can affect the activity and function of these molecules.
Biochemical and Physiological Effects
1H-Imidazole, 4-methyl-1-propyl has been shown to have various biochemical and physiological effects. It has been reported to have antimicrobial activity against various microorganisms, including bacteria and fungi. It has also been shown to have antioxidant activity, which can protect against oxidative stress and cellular damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1H-Imidazole, 4-methyl-1-propyl is its stability and ease of handling. It is a solid compound that can be stored and transported easily. It is also relatively inexpensive compared to other compounds used in scientific research. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 1H-Imidazole, 4-methyl-1-propyl. One direction is to investigate its potential as a therapeutic agent for various diseases. Its antimicrobial and antioxidant properties make it a promising candidate for the development of new drugs. Another direction is to study its interactions with biological molecules in more detail. This can provide insights into its mechanism of action and potential applications in various fields of research.
Conclusion
In conclusion, 1H-Imidazole, 4-methyl-1-propyl is a useful compound in scientific research due to its unique properties. Its synthesis method is well established, and it has various scientific research applications. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to new discoveries and applications in various fields of research.
Synthesemethoden
The synthesis of 1H-Imidazole, 4-methyl-1-propyl can be achieved through various methods. One of the commonly used methods is the reaction of 4-methyl-1-propylamine with glyoxal in the presence of ammonium acetate. Another method involves the reaction of 4-methyl-1-propylamine with glyoxal in the presence of potassium carbonate. Both methods yield the desired compound with high purity and yield.
Eigenschaften
CAS-Nummer |
144748-25-4 |
---|---|
Produktname |
1H-Imidazole, 4-methyl-1-propyl |
Molekularformel |
C7H12N2 |
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
4-methyl-1-propylimidazole |
InChI |
InChI=1S/C7H12N2/c1-3-4-9-5-7(2)8-6-9/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
SCHMIVXQOZZUFW-UHFFFAOYSA-N |
SMILES |
CCCN1C=C(N=C1)C |
Kanonische SMILES |
CCCN1C=C(N=C1)C |
Synonyme |
1H-Imidazole,4-methyl-1-propyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.